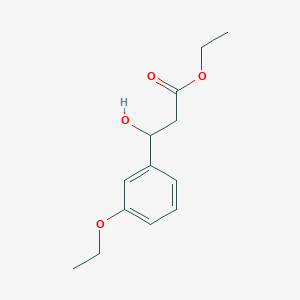methanol CAS No. 5437-91-2](/img/structure/B14017817.png)
[2-(Ethoxymethyl)phenyl](diphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethyl)phenylmethanol: is an organic compound with the molecular formula C22H22O2 . It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethoxymethyl group attached to a phenyl ring, and two additional phenyl groups attached to a central carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethyl)phenylmethanol typically involves the reaction of [2-(Ethoxymethyl)phenyl]methanol with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethoxymethyl)phenylmethanol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from any by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(Ethoxymethyl)phenylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The hydroxyl group in 2-(Ethoxymethyl)phenylmethanol can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Ethoxymethyl)phenylmethanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2-(Ethoxymethyl)phenylmethanol, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 2-(Ethoxymethyl)phenylmethanol is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 2-(Methoxymethyl)phenylmethanol
- 2-(Ethoxymethyl)phenylmethanol
- 2-(Ethoxymethyl)phenylethanol
Uniqueness: 2-(Ethoxymethyl)phenylmethanol is unique due to the presence of the ethoxymethyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Propiedades
Número CAS |
5437-91-2 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
[2-(ethoxymethyl)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C22H22O2/c1-2-24-17-18-11-9-10-16-21(18)22(23,19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16,23H,2,17H2,1H3 |
Clave InChI |
IRIPSNPRMXMWIS-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


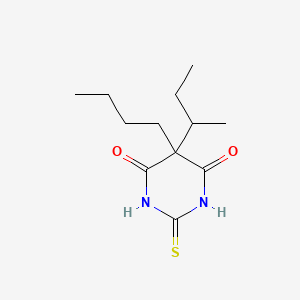
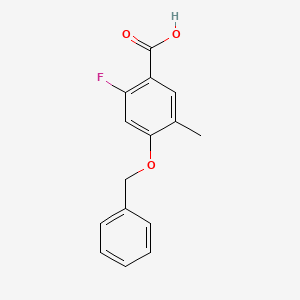
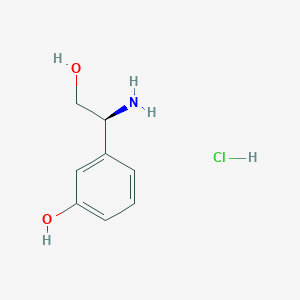
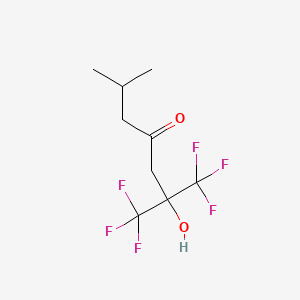
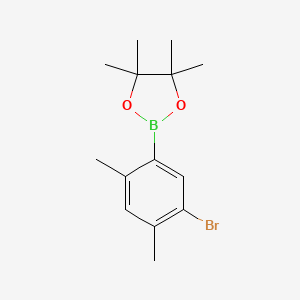
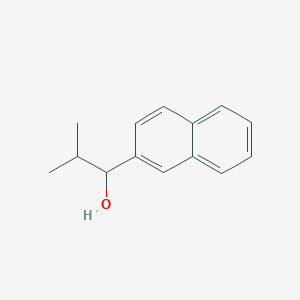
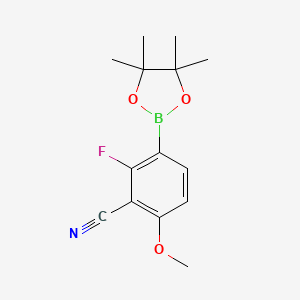
![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)

![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
